REACTION_CXSMILES
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C(N(CC)CC)C.[CH3:8][C:9]1[CH:15]=[C:14]([CH3:16])[CH:13]=[CH:12][C:10]=1[NH2:11].[Br:17][CH2:18][C:19](Br)=[O:20]>C(Cl)Cl>[Br:17][CH2:18][C:19]([NH:11][C:10]1[CH:12]=[CH:13][C:14]([CH3:16])=[CH:15][C:9]=1[CH3:8])=[O:20]
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Name
|
|
Quantity
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117 g
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Type
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reactant
|
Smiles
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C(C)N(CC)CC
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Name
|
|
Quantity
|
140 g
|
Type
|
reactant
|
Smiles
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CC1=C(N)C=CC(=C1)C
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Name
|
|
Quantity
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2 L
|
Type
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solvent
|
Smiles
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C(Cl)Cl
|
Name
|
|
Quantity
|
233 g
|
Type
|
reactant
|
Smiles
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BrCC(=O)Br
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Name
|
|
Quantity
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400 mL
|
Type
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solvent
|
Smiles
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C(Cl)Cl
|
Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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cooling, at at most 15° C., within 30 min
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Duration
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30 min
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Type
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FILTRATION
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Details
|
After a reaction time of 30 min, the precipitate is filtered off with suction
|
Duration
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30 min
|
Type
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DISSOLUTION
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Details
|
the residue is dissolved in 3 l of methylene chloride
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Type
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WASH
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Details
|
washed twice with 2 l of water and 2 l of sat. sodium chloride solution
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Type
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DRY_WITH_MATERIAL
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Details
|
The mixture is dried over sodium sulphate
|
Type
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FILTRATION
|
Details
|
filtered off with suction
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
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CUSTOM
|
Details
|
the residue is recrystallized from ethanol
|
Name
|
|
Type
|
|
Smiles
|
BrCC(=O)NC1=C(C=C(C=C1)C)C
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |